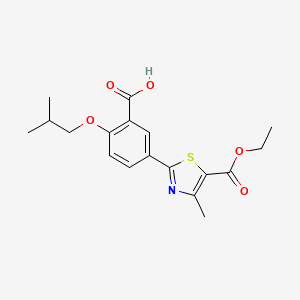
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid is a complex organic compound that features a thiazole ring, an ethoxycarbonyl group, and an isobutoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the ethoxycarbonyl group. The final step involves the coupling of the thiazole derivative with 2-isobutoxybenzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxycarbonyl)-4-methylthiazole: Shares the thiazole and ethoxycarbonyl groups but lacks the isobutoxybenzoic acid moiety.
2-Isobutoxybenzoic acid: Contains the isobutoxybenzoic acid moiety but lacks the thiazole ring and ethoxycarbonyl group.
Uniqueness
5-(5-(Ethoxycarbonyl)-4-methylthiazol-2-yl)-2-isobutoxybenzoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-2-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-5-23-18(22)15-11(4)19-16(25-15)12-6-7-14(24-9-10(2)3)13(8-12)17(20)21/h6-8,10H,5,9H2,1-4H3,(H,20,21) |
InChI Key |
OASPMNAZNMMXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















